4-Piperidineacetic acid hydrochloride

描述

Nomenclature and Chemical Context within Research

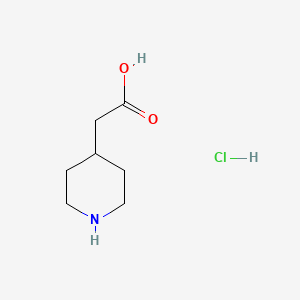

Systematically named 2-(piperidin-4-yl)acetic acid hydrochloride, this compound is also commonly referred to as 4-carboxymethylpiperidine hydrochloride. nih.gov It is structurally characterized by a piperidine (B6355638) ring substituted at the 4-position with an acetic acid group. nih.gov The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the piperidine ring with hydrochloric acid. nih.gov This chemical structure places it within the broad class of piperidine derivatives, a group of compounds extensively studied for their diverse biological activities. In research, it is often utilized as a key intermediate, a starting material for the synthesis of a wide array of more complex molecules, including ligands and potential catalysts. nih.gov

Significance and Research Trajectory of Piperidine-containing Compounds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceuticals and biologically active alkaloids. researchgate.net Piperidine derivatives are integral to over twenty classes of drugs, highlighting their importance in drug design and development. researchgate.net The research trajectory of these compounds has been extensive, with thousands of scientific papers published in recent years, exploring their synthesis and pharmacological applications. researchgate.net

The versatility of the piperidine nucleus allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological activities. nih.gov These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic properties. nih.govnih.gov The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an active area of research, driven by the continuous search for novel therapeutic agents. researchgate.net

Overview of Research Applications for 4-Piperidineacetic Acid Hydrochloride

The primary research application of this compound is as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. nih.govnih.gov Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to participate in a variety of chemical reactions to create more complex molecular architectures. nih.gov

Recent research has identified derivatives of 4-piperidineacetic acid as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways. nih.gov By inhibiting sEH, the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) can be increased, making these derivatives promising candidates for the development of new anti-inflammatory and analgesic drugs. nih.gov Furthermore, derivatives of this compound have been investigated for their potential in cancer therapy, with some showing cytotoxic effects against various cancer cell lines in vitro. nih.gov The compound's derivatives have also been explored for their antimicrobial properties. google.com

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 2-(piperidin-4-yl)acetic acid;hydrochloride |

| CAS Number | 73415-84-6 |

| Physical State | White crystalline powder |

| Solubility | Soluble in water |

Interactive Data Table: Research Applications of this compound Derivatives

| Research Area | Key Findings |

| Anti-inflammatory | Derivatives act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. nih.gov |

| Antitumor | In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). nih.gov |

| Antimicrobial | Some derivatives of piperidin-4-one have demonstrated significant antimicrobial activity against various bacterial strains. google.com |

| Organic Synthesis | Serves as a key building block for the synthesis of complex molecules, including potential drug candidates. nih.govnih.gov |

属性

IUPAC Name |

2-piperidin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDUFJOXYMLYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73415-84-6, 51052-78-9 | |

| Record name | 4-Piperidineacetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073415846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(piperidin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine-4-acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINEACETIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I68Q70724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization in Research

Strategies for the Synthesis of 4-Piperidineacetic Acid Hydrochloride and Related Scaffolds

The construction of the this compound molecule relies on a sequence of well-established synthetic transformations. These include the formation of the heterocyclic core, introduction of substituents, and final salt formation.

The formation of the piperidine (B6355638) ring is the foundational step in the synthesis. The most prevalent method involves the reduction of a corresponding pyridine (B92270) precursor, owing to the wide availability of substituted pyridines. nih.gov

Catalytic Hydrogenation of Pyridines : This is a cornerstone of piperidine synthesis. The aromatic pyridine ring can be reduced to a piperidine ring using hydrogen gas and a metal catalyst. researchgate.netwikipedia.org Various catalysts are employed, including platinum oxide (PtO₂), rhodium-on-carbon, and iridium complexes. asianpubs.orgchemrxiv.org The reaction conditions, such as pressure and temperature, can be modified depending on the catalyst and the substituents on the pyridine ring. researchgate.netnih.gov For instance, the hydrogenation of substituted pyridines with PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen pressure is a reported method for producing piperidine derivatives. asianpubs.org

Ionic Hydrogenation : This method offers an alternative to traditional catalytic hydrogenation and often shows excellent tolerance for reducible functional groups. chemrxiv.org A robust iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which can proceed at room temperature using hydrogen gas and an acid like trifluoroacetic acid (TFA), leaving sensitive groups such as nitro and bromo functionalities intact. chemrxiv.org

Cyclization Reactions : De novo synthesis of the piperidine ring can be achieved through various intramolecular cyclization strategies. These methods build the ring from acyclic precursors. Examples include reductive amination of δ-ketoamines and intramolecular Michael additions. researchgate.net

| Method | Typical Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂, Rh/C, RuO₂ | High yields, utilizes readily available pyridine precursors. | researchgate.netasianpubs.org |

| Ionic Hydrogenation | H₂, Iridium(III) complexes, TFA | High functional group tolerance (e.g., nitro, bromo groups). | chemrxiv.org |

| Electrocatalytic Hydrogenation | Carbon-supported rhodium catalyst, electrolysis | Operates at ambient temperature and pressure. | nih.gov |

| Dieckmann Condensation | Primary amine, alkyl acrylates, strong base | Directly forms 4-piperidone (B1582916) intermediates. | dtic.mil |

Introducing substituents at the C4 position is critical for synthesizing 4-piperidineacetic acid. This is often achieved by using a 4-piperidone intermediate, which contains a reactive ketone functional group.

Synthesis via 4-Piperidones : 4-Piperidones are versatile intermediates. researchgate.net A common synthesis involves the Dieckmann condensation. dtic.mil This reaction typically uses a primary amine, two equivalents of an α,β-unsaturated ester like methyl acrylate, and a strong base. The initial double Michael addition is followed by an intramolecular cyclization, hydrolysis, and decarboxylation to yield the N-substituted 4-piperidone. dtic.milyoutube.com

Direct C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds. Rhodium-catalyzed reactions have been developed to introduce groups at specific positions on the piperidine ring. nih.gov The selectivity for the C2, C3, or C4 position can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, using N-α-oxoarylacetyl-piperidines with a specific rhodium catalyst can direct functionalization to the C4 position. nih.gov

Modification of 4-Methylpyridine (B42270) : Another strategy involves starting with 4-methylpyridine (γ-picoline). The methyl group can be alkylated or acylated, and the resulting substituted pyridine can then be reduced to the corresponding 4-substituted piperidine. youtube.com

Once a handle is installed at the 4-position, typically a ketone, the acetic acid side chain can be introduced.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : An N-protected 4-piperidone can undergo a Wittig or HWE reaction with a phosphorus ylide or phosphonate (B1237965) ester, such as triethyl phosphonoacetate. youtube.com This reaction forms an α,β-unsaturated ester. The carbon-carbon double bond of this product is then catalytically hydrogenated, and subsequent hydrolysis of the ester group yields the desired acetic acid moiety. prepchem.com

Alkylation with Haloacetates : Direct alkylation of the piperidine nitrogen with a haloacetic acid ester is a common method for synthesizing N-substituted piperazine (B1678402) or piperidine acetic acids. google.com For C4 substitution, a pre-functionalized piperidine is required.

Ester Hydrolysis : The final step in many synthetic routes is the conversion of an ester precursor, such as ethyl 4-piperidineacetate, to the carboxylic acid. This is typically achieved by refluxing the ester in an acidic solution, such as dilute hydrochloric acid. prepchem.com This procedure can simultaneously effect the hydrolysis and the formation of the hydrochloride salt.

The conversion of the final 4-piperidineacetic acid free base into its hydrochloride salt is a standard procedure in pharmaceutical chemistry. This process serves multiple purposes, including improving the compound's solubility in water, enhancing its stability, and facilitating its purification and handling as a crystalline solid. ontosight.aiontosight.ai

The formation of the hydrochloride salt is typically achieved by treating a solution of the purified 4-piperidineacetic acid with hydrochloric acid. google.com This can be done by adding a solution of HCl in an organic solvent (e.g., ethanol, ether) or by bubbling anhydrous hydrogen chloride gas through the solution. nih.gov The protonation occurs at the most basic site, the piperidine nitrogen, leading to the precipitation of the crystalline hydrochloride salt.

Advanced Synthetic Transformations for Analog Development

To explore structure-activity relationships, researchers often synthesize a variety of analogs of a lead compound. For 4-piperidineacetic acid, this frequently involves modifying the piperidine nitrogen.

The secondary amine of the 4-piperidineacetic acid scaffold is a versatile point for derivatization. Various substituents can be introduced on the nitrogen atom to create a library of analogs for biological screening.

N-Alkylation : This is a common transformation where an alkyl group is introduced onto the piperidine nitrogen. This can be achieved by reacting the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net Another method involves reacting the piperidine with primary alcohols in the presence of specific catalysts. elsevierpure.com

N-Acylation : Acyl groups can be introduced by reacting the piperidine with acylating agents like acid chlorides or anhydrides in the presence of a base. This leads to the formation of N-acylpiperidine analogs. nih.gov

Reductive Amination : The piperidine nitrogen can be alkylated via reductive amination with an aldehyde or a ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

These derivatization strategies allow for the systematic modification of the compound's properties, which is a fundamental practice in drug discovery. nih.gov

Derivatization of the Acetic Acid Group

The carboxylic acid moiety of 4-piperidineacetic acid is a key functional group for chemical modification, enabling the synthesis of a diverse range of derivatives for research in medicinal chemistry and materials science. Derivatization at this position allows for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets. Common derivatization strategies include esterification and amidation, which transform the carboxylic acid into esters and amides, respectively.

One significant application of derivatizing the acetic acid group is to enhance the detection and analysis of organic acids in complex biological mixtures. For instance, tagging the carboxylic acid with a high proton affinity group like N-(4-aminophenyl)piperidine significantly improves detection sensitivity in techniques such as supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govresearchgate.net This chemical modification can lead to improvements in detection limits of over 200-fold for certain organic acids. nih.govresearchgate.net The reaction typically involves coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). researchgate.net

Another approach involves using reagents like 4-bromo-N-methylbenzylamine for the derivatization of mono-, di-, and tri-carboxylic acids. nih.gov This method facilitates detection by positive electrospray ionization (ESI) tandem mass spectrometry, with the bromine atom providing a distinct isotopic pattern for clear identification. nih.gov

Furthermore, the synthesis of amide derivatives is a common strategy. The carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride, which is then condensed with various amines or amino acid esters to form the corresponding amide conjugates. dovepress.com This method is widely used to create peptide-like structures or to attach the piperidine scaffold to other molecules of interest. dovepress.com

| Derivatization Goal | Reagent/Method | Purpose/Advantage | Reference |

|---|---|---|---|

| Enhanced SFC-MS Detection | N-(4-aminophenyl)piperidine with HATU/DIPEA | Increases proton affinity for improved sensitivity in positive ionization mode. | nih.govresearchgate.net |

| Enhanced HPLC-MS/MS Detection | 4-bromo-N-methylbenzylamine | Provides a bromine isotopic pattern for clear identification in mass spectrometry. | nih.gov |

| Amide Synthesis | Thionyl chloride followed by an amine/amino acid ester | Forms stable amide bonds, allowing for the creation of peptide conjugates and other complex molecules. | dovepress.com |

Exploration of Stereoselective Synthesis

The development of stereoselective synthetic methods is crucial for producing specific isomers of substituted piperidines, as the stereochemistry often dictates the biological activity of these molecules. Research has focused on creating chiral piperidine rings with high diastereo- and enantioselectivity.

A prominent strategy is the asymmetric hydrogenation of pyridine precursors. nih.gov This can be achieved through the use of transition metal catalysts, such as iridium, rhodium, and palladium, complexed with chiral ligands. nih.gov For example, iridium(I) catalysts containing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov

Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net This method utilizes a chiral primary amine, which, under reducing conditions, undergoes transamination with the pyridinium nitrogen, thereby inducing chirality in the final piperidine product with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net

Furthermore, a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed to access all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This method provides high diastereoselectivity, which is particularly important as the orientation of fluorine atoms can significantly impact the basicity and biological properties of the molecule. nih.gov Intramolecular reactions, such as the Michael addition, have also been employed in the stereoselective synthesis of highly substituted piperidines, starting from amino acid-derived precursors. sci-hub.se

| Method | Key Features | Typical Catalyst/Reagent | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of pyridinium salts to chiral piperidines. | Iridium(I) with P,N-ligands; Rhodium and Palladium complexes. | nih.gov |

| Reductive Transamination | Transamination with a chiral amine induces chirality. Excellent diastereo- and enantioselectivity. | Rhodium catalyst with a chiral primary amine (e.g., (R)-1-phenylethylamine). | dicp.ac.cnresearchgate.net |

| Dearomatization–Hydrogenation (DAH) | One-pot synthesis of all-cis-substituted piperidines. | Rhodium(I) complexes (e.g., [Rh(COD)Cl]₂) with boranes. | nih.gov |

| Intramolecular Michael Addition | Cyclization of acyclic precursors derived from chiral starting materials like amino acids. | Lewis acid catalysts. | sci-hub.se |

Novel Synthetic Approaches and Methodological Innovations

Recent research has focused on developing novel and more efficient synthetic routes to 4-piperidineacetic acid and its derivatives, moving beyond classical methods to improve yields, reduce steps, and introduce greater molecular diversity.

Utilization of Specific Reagents and Catalysts

The choice of catalyst is critical in the synthesis of piperidine rings from pyridine precursors. Catalytic hydrogenation is a fundamental method, and various catalysts have been explored to optimize this transformation. nih.gov Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines, particularly in an acidic solvent like glacial acetic acid, which enhances the catalytic activity. asianpubs.org

Homogeneous catalysts have also been extensively studied. Rhodium complexes, such as those generated in situ from [RhCpCl₂]₂ (where Cp is pentamethylcyclopentadienyl) and potassium iodide, are used for transfer hydrogenation reactions with formic acid as the hydrogen source. dicp.ac.cn For the dearomatization-hydrogenation of fluoropyridines, a specific rhodium-CAAC (Cyclic (Alkyl)(Amino)Carbene) complex was identified as optimal. nih.gov Other transition metals, including ruthenium, palladium, and nickel, often in the form of nanocatalysts, are also employed for the hydrogenation of N-heteroaromatic compounds. nih.gov For instance, Ru-Sn/TiO₂ has been shown to be an effective catalyst for the hydrogenation of carboxylic acids. mdpi.com

Development of Green Chemistry Routes

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign synthetic routes for piperidine derivatives. A key focus has been the replacement of hazardous organic solvents with greener alternatives. unibo.it

One notable innovation is the use of deep eutectic solvents (DES), such as those formed from glucose-urea or glucose-choline chloride mixtures. researchgate.net These solvents are biodegradable, non-toxic, and inexpensive, and have been successfully used as reaction media for the synthesis of piperidin-4-one derivatives, which are precursors to compounds like 4-piperidineacetic acid. researchgate.net This approach represents an atom-economical pathway that avoids the use of volatile organic compounds. researchgate.net

Another green strategy involves developing more efficient catalytic processes that reduce waste and energy consumption. An efficient green chemistry approach to N-substituted piperidones, key starting materials, has been developed that offers significant advantages over the classical Dieckman condensation, which often involves harsh reagents and produces substantial waste. nih.gov These modern approaches align with the goal of creating more sustainable processes within the pharmaceutical and chemical industries. unibo.itmdpi.com

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For 4-Piperidineacetic acid hydrochloride, ¹H NMR spectroscopy would confirm the presence of all protons and their respective chemical environments. The protonated nitrogen in the piperidine (B6355638) ring influences the chemical shifts of adjacent protons. The expected ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Piperidine H2, H6 (axial & equatorial) | ~3.0 - 3.5 | Multiplet | |

| Piperidine H3, H5 (axial & equatorial) | ~1.5 - 2.0 | Multiplet | |

| Piperidine H4 | ~2.0 - 2.5 | Multiplet | |

| CH₂ (acetic acid side chain) | ~2.2 - 2.6 | Doublet | |

| COOH | ~10.0 - 12.0 | Singlet | |

| NH₂⁺ | ~8.0 - 9.0 | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts for the carbon atoms in this compound are detailed in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | ~170 - 180 |

| C2, C6 (Piperidine) | ~45 - 55 |

| C3, C5 (Piperidine) | ~25 - 35 |

| C4 (Piperidine) | ~30 - 40 |

| CH₂ (acetic acid side chain) | ~35 - 45 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Ammonium) | Stretching | 2400 - 2800 (broad) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic acid) | Stretching | 1700 - 1730 |

| C-N | Stretching | 1000 - 1250 |

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight of the free base is 143.18 g/mol , and the hydrochloride salt is 179.64 g/mol .

In a typical mass spectrum, the molecular ion peak [M+H]⁺ for the free base would be observed at an m/z of approximately 144. The fragmentation of the parent ion would likely involve the loss of the carboxylic acid group and cleavage of the piperidine ring.

Expected Fragmentation Pattern:

Loss of H₂O: A peak corresponding to the loss of a water molecule from the carboxylic acid group.

Loss of COOH: A fragment resulting from the cleavage of the bond between the piperidine ring and the acetic acid side chain.

Piperidine Ring Opening: Characteristic fragments arising from the cleavage of the piperidine ring structure.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-performance liquid chromatography is a particularly versatile and widely used method in pharmaceutical and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust high-performance liquid chromatography (HPLC) method is critical for assessing the purity of this compound and for quantifying it in various samples. The development and validation of such a method would involve a systematic approach to optimize separation and ensure the reliability of the results.

A typical reversed-phase HPLC (RP-HPLC) method would be developed. The stationary phase would likely be a C18 column, which is effective for separating polar and non-polar compounds. The mobile phase would be a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Method Validation:

The developed HPLC method would be validated according to established guidelines to ensure its suitability for its intended purpose. The validation would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical linear range for quantification might be 1-100 µg/mL.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The successful development and validation of an HPLC method would provide a reliable tool for the quality control and routine analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds within a sample. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for each component. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for structural elucidation and quantification.

Despite the utility of GC-MS, a detailed public record of the GC-MS analysis of this compound, including its specific retention time and fragmentation pattern, is not prominently featured in the reviewed scientific literature. The hydrochloride salt form of the compound has low volatility, which would typically necessitate derivatization to a more volatile form prior to GC-MS analysis. Standard derivatization techniques, such as esterification of the carboxylic acid group, would be required to facilitate its passage through the gas chromatograph.

A hypothetical fragmentation pattern for a derivatized form, such as the methyl ester of 4-piperidineacetic acid, would be expected to show characteristic fragments. These would likely include the loss of the ester group, fragmentation of the piperidine ring, and cleavage of the acetic acid side chain. However, without experimental data, a definitive fragmentation table cannot be constructed.

Table 1: Hypothetical GC-MS Data for Derivatized 4-Piperidineacetic Acid

| Parameter | Value |

|---|---|

| Retention Time (min) | Data not available |

| Major Fragment Ions (m/z) | Data not available |

| Relative Abundance (%) | Data not available |

Cheminformatic and Computational Chemistry in Characterization

Cheminformatics and computational chemistry provide powerful tools for predicting and understanding the properties of molecules, complementing experimental data. These approaches are particularly valuable when experimental data is scarce.

In silico Prediction of Spectral Data

In silico methods can be used to predict various types of spectral data, including Nuclear Magnetic Resonance (NMR) and mass spectra. These predictions are based on the calculated electronic and magnetic environment of the atoms within the molecule. For this compound, in silico prediction of its 1H and 13C NMR spectra could provide valuable information for its structural confirmation. Similarly, computational tools can simulate mass spectrometry fragmentation patterns, which would be instrumental in interpreting experimental GC-MS data.

Currently, there are no published studies presenting in silico predicted spectral data specifically for this compound. The development of such predictive models would be a valuable contribution to the analytical chemistry of this compound.

Table 3: In silico Spectral Data Prediction for this compound

| Spectral Data Type | Predicted Information | Status |

|---|---|---|

| 1H NMR Spectrum | Chemical shifts, coupling constants | Not Available |

| 13C NMR Spectrum | Chemical shifts | Not Available |

| Mass Spectrum | Fragmentation pattern, m/z values | Not Available |

Biological and Pharmacological Investigations

Mechanistic Research on Biological Targets and Pathways

The biological activity of piperidine (B6355638) derivatives is often attributed to their interaction with key proteins in the central nervous system, particularly those involved in neurotransmission. ijnrd.org

Enzyme Inhibition Studies

Furthermore, the structural similarity of 4-piperidineacetic acid to gamma-aminobutyric acid (GABA) suggests a potential for interaction with enzymes in the GABAergic system. One such enzyme is GABA transaminase (GABA-T), which is responsible for the degradation of GABA. wikipedia.orgnih.gov Inhibition of GABA-T leads to increased levels of GABA in the brain, which can have anticonvulsant effects. wikipedia.org Studies on branched-chain fatty acids, which share some structural features with piperidine derivatives, have shown competitive inhibition of GABA-T. nih.gov

Table 1: Inhibitory Activity of Selected GABA-T Inhibitors

| Compound | Type of Inhibition | Target Enzyme | Reference |

|---|---|---|---|

| Valproic Acid | Competitive | GABA transaminase | wikipedia.org |

| Vigabatrin | Mechanism-based | GABA transaminase | wikipedia.org |

| Phenylethylidenehydrazine | Not specified | GABA transaminase | wikipedia.org |

Receptor Binding and Modulation

The primary interest in piperidineacetic acid derivatives often lies in their potential to interact with GABA receptors. GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a variety of drugs. mdpi.com

Research on piperidine-4-sulphonic acid (P4S), a structural analog of 4-piperidineacetic acid, has demonstrated its ability to bind to GABA receptors. nih.govnih.gov These studies, using radioligand binding assays, have shown that P4S binds to bovine brain synaptic membranes with high affinity, suggesting it interacts directly with GABA receptor sites. nih.gov The binding of [3H]P4S was found to involve two distinct populations of binding sites, similar to GABA itself. nih.gov

Further studies on various piperine (B192125) derivatives have shown modulation of GABAA receptor subtypes. nih.gov Piperine, which contains a piperidine moiety, demonstrated potentiation of GABA-induced chloride currents across different GABAA receptor subtypes, with EC50 values in the micromolar range. nih.gov This suggests that the piperidine structure can play a significant role in modulating the activity of these ion channels.

Table 2: Binding Affinity of Piperidine-4-sulphonic acid (P4S) at Bovine Cortex GABA Receptors

| Binding Site Population | K D (nM) | B max (pmol/mg protein) | Reference |

|---|---|---|---|

| High-affinity | 17 ± 7 | 0.15 ± 0.07 | nih.gov |

| Low-affinity | 237 ± 100 | 0.80 ± 0.20 | nih.gov |

Transporter Interaction Profiling

In addition to direct receptor binding, another key mechanism for modulating GABAergic neurotransmission is through the inhibition of GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. nih.gov Inhibition of GATs increases the concentration of GABA in the synapse, enhancing inhibitory signaling. nih.gov

Nipecotic acid and guvacine, which are piperidine-3-carboxylic acid and a tetrahydropyridine (B1245486) derivative respectively, are well-known inhibitors of GABA uptake. nih.gov The development of potent and selective GAT-1 inhibitors, such as tiagabine, has been based on these scaffolds. nih.gov These compounds are lipophilic derivatives of (R)-nipecotic acid. nih.gov Given the structural similarity, it is plausible that 4-piperidineacetic acid and its derivatives could also interact with GABA transporters. Studies on nipecotic acid derivatives have shown that they can inhibit GABA transport, with some analogs exhibiting moderate potency. nih.gov

Table 3: Inhibitory Potency of Selected GAT-1 Inhibitors

| Compound | IC 50 (μM) at hGAT-1 | Reference |

|---|---|---|

| NNC-711 | 0.04 | nih.gov |

| Tiagabine | 0.07 | nih.gov |

| Gabaculine | 81 | northwestern.edu |

| γ-Acetylenic GABA | 560 | northwestern.edu |

Identification of Molecular Mechanisms of Action

The overarching molecular mechanism for many biologically active piperidine derivatives, particularly those analogous to GABA, involves the potentiation of GABAergic signaling. This can be achieved through several pathways, including:

Direct agonism or positive allosteric modulation of GABA receptors : By binding to and activating GABA receptors, or enhancing the effect of GABA, these compounds can increase neuronal inhibition. mdpi.comnih.gov

Inhibition of GABA degradation : By inhibiting enzymes like GABA-T, these compounds can increase the synaptic concentration of GABA. wikipedia.orgnih.gov

Inhibition of GABA reuptake : By blocking GABA transporters, these compounds can prolong the presence of GABA in the synaptic cleft. nih.govnih.gov

The specific mechanism of 4-piperidineacetic acid hydrochloride is likely to involve one or more of these pathways, given its structural characteristics.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs.

Systematic Structural Modifications and Their Biological Impact

For piperidine-based GABA analogs, several structural features have been identified as important for their activity:

Position of the Carboxylic Acid Group : The position of the acidic moiety on the piperidine ring is critical. For example, nipecotic acid (piperidine-3-carboxylic acid) is a potent GABA uptake inhibitor, while isonipecotic acid (piperidine-4-carboxylic acid), which is more structurally related to 4-piperidineacetic acid, is a weaker GABA uptake inhibitor but shows some GABA receptor agonist activity. nih.govnih.gov

Lipophilicity : Increasing the lipophilicity of nipecotic acid derivatives by adding bulky, lipophilic groups can significantly enhance their inhibitory potency at GABA transporters. mdpi.com This is a key principle behind the development of drugs like tiagabine. nih.gov

Stereochemistry : The stereochemistry of substituents on the piperidine ring can also influence activity. Studies on various derivatives have shown that different stereoisomers can have vastly different potencies and selectivities for their biological targets.

Modifications of the Piperidine Ring : In a study on piperine analogs, replacing the piperidine ring with a N,N-diisobutyl residue resulted in a compound (SCT-66) that did not interact with TRPV1 receptors but showed increased potency and efficacy as a GABAA receptor modulator. nih.gov This highlights that modifications to the core piperidine structure can fine-tune the pharmacological profile.

Computational Modeling and Docking for SAR Elucidation

Computational modeling and molecular docking are indispensable tools for understanding the structure-activity relationships (SAR) of bioactive molecules. For piperidine derivatives, these methods help elucidate how structural modifications influence binding affinity to biological targets. nih.gov Docking studies predict the binding pose of a ligand within a protein's active site, calculating binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com

In the context of piperidine analogs, SAR studies, supported by computational analysis, have revealed that hydrophobic interactions are often a key factor in their biological activity. nih.gov For instance, in the design of novel antioxidants, docking studies on derivatives of acetic acid have been used to model interactions with enzymes like cytochrome c peroxidase, validating their potential mechanism of action. nih.gov Similarly, studies on piperidine morphinomimetics have utilized conformational and quantum-mechanical calculations to develop pharmacophores for predicting analgesic activity. usp.org These computational approaches allow researchers to screen virtual libraries of 4-piperidineacetic acid derivatives and prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby accelerating the drug discovery process.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov This technique is particularly valuable for lead optimization, where an initial hit compound, such as a derivative of 4-piperidineacetic acid, is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

The process can be either ligand-based, using a set of known active molecules, or structure-based, when the target protein structure is known. researchgate.net By generating a pharmacophore model, researchers can create a query to screen large chemical databases for novel scaffolds that match the required features. nih.gov This approach has been successfully applied to piperidine and piperazine (B1678402) derivatives to identify compounds with potential antipsychotic activity by targeting serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. researchgate.net For a lead compound based on the 4-piperidineacetic acid scaffold, pharmacophore modeling would help identify the key hydrogen bond donors/acceptors, hydrophobic regions, and ionic features that govern its interaction with a target, guiding medicinal chemists in designing next-generation analogs with enhanced therapeutic profiles. nih.gov

Preclinical Efficacy Studies in Research Models

Preclinical studies are critical for evaluating the biological effects of a new chemical entity before it can be considered for human trials. These investigations typically involve a combination of in vitro and in vivo models to establish proof-of-concept and assess the compound's activity spectrum.

Derivatives of the 4-piperidineacetic acid scaffold have been evaluated in a variety of in vitro assays to determine their biological activity. These assessments are crucial for identifying potential therapeutic applications and understanding the mechanism of action at a cellular level. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. science.govnih.govnih.gov

The piperidine moiety is a component of compounds tested for a wide range of activities. For example, various piperidine derivatives have demonstrated significant antimicrobial, anticancer, and enzyme inhibitory effects. The table below summarizes the in vitro biological activities of several compounds containing the piperidine scaffold, illustrating the broad potential of this chemical class.

| Compound Class | Biological Activity | Assay Type | Key Findings |

| Thiazole–piperazine sulphonamides | Anti-Alzheimer's | Enzyme Inhibition | Exhibited potent inhibition of Acetylcholinesterase (AChE) with IC50 values in the low micromolar range (e.g., 2.14 µM). researchgate.net |

| Spiropyrazoline oxindoles | Anticancer | Enzyme Inhibition | Showed potent activity against Epidermal Growth Factor Receptor (EGFR). mdpi.com |

| 1H-3-Indolyl derivatives | Antioxidant | ABTS radical scavenging | One candidate showed higher antioxidant activity (IC50 = 28.23 µg/mL) than the standard, ascorbic acid (IC50 = 30.03 µg/mL). mdpi.com |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Antibacterial | Microdilution | Compounds exhibited better potency than ampicillin (B1664943) against tested bacteria. nih.gov |

This table is interactive. Click on the headers to sort the data.

These studies highlight that modifications to the piperidine ring and its substituents can lead to potent and selective agents for various diseases. mdpi.comresearchgate.netmdpi.comnih.gov

Following promising in vitro results, in vivo studies in animal models are the next step to evaluate a compound's efficacy and behavior in a whole biological system. nih.gov These models are essential for understanding how a potential drug interacts within a complex physiological environment. However, there is a limited amount of publicly available data specifically detailing in vivo investigations of this compound.

Preclinical research in animals is the conventional standard for determining the safety and efficacy profile of a new chemical entity before it enters human clinical trials. nih.gov Despite their importance, a significant number of drug candidates that show promise in preclinical animal studies fail to demonstrate the same results in humans, highlighting the challenges of translating findings across species. nih.gov For new therapeutic agents, it is crucial that in vivo studies are conducted to provide proof-of-concept and validate the target before proceeding to clinical development. nih.gov

Understanding the relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to drug development. Preclinical PK/PD modeling aims to establish a clear link between the concentration of a drug in the body over time and its therapeutic effect. This relationship is critical for selecting an appropriate dosing regimen for clinical trials.

The process involves characterizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. In preclinical studies, this data is integrated with measures of the drug's biological effect (e.g., enzyme inhibition, tumor growth inhibition) to build a mathematical model. This model can then be used to simulate and predict the drug's behavior in humans, helping to define the target plasma concentrations needed for efficacy. While this is a critical step, specific preclinical PK/PD data for this compound are not widely available in the reviewed literature.

Exploration of Therapeutic Potential

The piperidine scaffold is a well-established structural motif in a wide array of therapeutic agents, indicating significant potential for its derivatives, including those of 4-piperidineacetic acid. mdpi.comencyclopedia.pub The versatility of the piperidine ring allows for its incorporation into molecules designed to treat a diverse range of conditions, from central nervous system disorders to cancer and infectious diseases. encyclopedia.pubnih.gov

The therapeutic potential of piperidine-containing compounds is actively being explored in several key areas:

Oncology : Piperidine derivatives have been investigated for their anticancer properties. They can modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, and induce apoptosis in cancer cells. nih.gov

Central Nervous System (CNS) Disorders : The piperidine nucleus is a core component of many drugs with central pharmacological activity, including antipsychotics, antidepressants, and anxiolytics.

Pain and Inflammation : Certain piperidine derivatives have shown potential as therapeutic agents against pancreatitis by inhibiting inflammation and fibrosis. nih.gov

Infectious Diseases : The structural features of piperidine have been utilized in the development of new antimicrobial agents. nih.gov

The broad spectrum of biological activities associated with the piperidine framework underscores the significant therapeutic potential of 4-piperidineacetic acid and its analogs as building blocks for the development of novel medicines. mdpi.com

Anti-inflammatory Research

The piperidine moiety is a key feature in compounds investigated for anti-inflammatory properties. Research has focused on the derivatives of 4-piperidineacetic acid as potential modulators of inflammatory pathways. A significant area of this research is the inhibition of soluble epoxide hydrolase (sEH). The enzyme sEH metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous chemical mediators with potent anti-inflammatory effects. nih.gov Pharmacological inhibition of sEH stabilizes the levels of EETs, thereby reducing inflammatory responses, which suggests sEH is a promising pharmacological target for treating a variety of inflammatory diseases. nih.gov

In this context, a series of 2-(Piperidin-4-yl)acetamides, which are direct derivatives of 4-piperidineacetic acid, were synthesized and evaluated as potent inhibitors of sEH. nih.gov These studies provide insight into how the core structure of 4-piperidineacetic acid contributes to anti-inflammatory activity. Furthermore, synthetic peptide amides that incorporate a 4-piperidineacetic acid structure have been investigated as kappa opioid receptor agonists, which are targets for treating inflammation. google.com

| Compound Class | Mechanism of Action | Therapeutic Target | Potential Application |

|---|---|---|---|

| 2-(Piperidin-4-yl)acetamides | Inhibition of sEH, leading to stabilization of anti-inflammatory EETs. nih.gov | Soluble Epoxide Hydrolase (sEH) | Inflammatory Diseases |

| Synthetic Peptide Amides | Agonism of kappa opioid receptors. google.com | Kappa Opioid Receptors | Inflammation and Pain |

Anticancer Research

4-Piperidineacetic acid and its complex derivatives have been identified through Gas Chromatography–Mass Spectrometry (GC-MS) analysis in various natural extracts that exhibit anticancer properties. jscer.orgnih.gov While these studies test the activity of the total extract rather than the isolated compound, the presence of this chemical structure in bioactive formulations is noteworthy.

For instance, a derivative named "4-Piperidineacetic acid, 5-ethylidene-2-[3-(2-hydroxyethyl)-1H-indo l-2-yl]-α-methylene-, methyl ester" was detected in a herbal formulation that demonstrated an apoptotic effect on HT-29 colon cancer cells. biochemjournal.com Similarly, GC-MS analysis of an ethyl acetate (B1210297) extract of Decalepis hamiltonii root tuber revealed the presence of 4-Piperidineacetic acid among other bioactive compounds. jscer.org The antiproliferative potential of extracts from Dicliptera roxburghiana, also containing a 4-piperidineacetic acid derivative, was demonstrated against various cancer cell lines, including IcIc-7, MYCN-2, and SK-N-SH. nih.gov

| Natural Source | Compound Identified | Cancer Cell Line | Observed Effect of Extract |

|---|---|---|---|

| Herbal Formulation | 4-Piperidineacetic acid, 5-ethylidene-2-[3-(2-hydroxyethyl)-1H-indo l-2-yl]-α-methylene-, methyl ester. biochemjournal.com | HT-29 (Colon Cancer) | Apoptosis. biochemjournal.com |

| Decalepis hamiltonii | 4-Piperidineacetic acid. jscer.org | Not specified | Identified as a bioactive component. jscer.org |

| Dicliptera roxburghiana | 1-acetyl-5-ethyl-2-[3-(2hydroxyethyl) -1H-indol-2-yl]-a-methyl-methylester 4-Piperidineacetic acid. nih.gov | IcIc-7, MYCN-2, SK-N-SH | Antiproliferative activity. nih.gov |

Antimicrobial and Antiviral Research

The 4-piperidineacetic acid scaffold is also present in compounds identified in natural sources with antimicrobial activity. Complex derivatives have been detected in extracts from endophytic fungi and marine organisms that show inhibitory effects against pathogenic microbes. nih.govresearchgate.net

An ethanolic crude extract from the sea hare (Aplysia fasciata) was found to contain "4-Piperidineacetic acid, 1-acetyl-5-ethyl-2-[3-(2-. hydroxyethyl)-1H-indol-2-yl]-à-methyl-, methyl ester". researchgate.net This extract demonstrated notable antibacterial activity against several pathogens. researchgate.net Likewise, extracts from Cinnamomum iners containing a methyl ester of 4-piperidineacetic acid have been reported to possess antimicrobial properties. researchgate.net Endophytic fungi, known for producing a wide array of secondary metabolites, also synthesize complex derivatives of 4-piperidineacetic acid that are associated with antimicrobial and antiviral activities. nih.gov

| Natural Source | Compound Derivative Identified | Target Microbes | Observed Activity of Extract |

|---|---|---|---|

| Sea Hare (Aplysia fasciata) | 4-Piperidineacetic acid, 1-acetyl-5-ethyl-2-[3-(2-hydroxyethyl)-1H-indol-2-yl]-à-methyl-, methyl ester. researchgate.net | P. aeruginosa, E. coli, B. subtilis. researchgate.net | Antibacterial. researchgate.net |

| Cinnamomum iners | 4-piperidineacetic acid, methyl ester. researchgate.net | Various bacteria and fungi. researchgate.net | Antimicrobial. researchgate.net |

| Endophytic Fungi | 4-piperidineacetic acid,1- acetyl-5-ethyl-2-[3-(2- hydroxyethyl)-1-H-indol-2-yl]-a- methyl, methyl ester. nih.gov | Not specified | Associated with antimicrobial and antiviral potential. nih.gov |

Neurobiological Applications

The structural similarity of 4-piperidineacetic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has made it a subject of neurobiological research for decades. Early studies investigated 4-piperidineacetic acid and related compounds as cyclic GABA analogues to understand their structure-activity relationships. nih.govresearchgate.net

More recent research has explored the use of this compound in developing treatments for neurodegenerative disorders. For example, 4-piperidineacetic acid has been listed as a potential non-natural amino acid for incorporation into synthetic peptides designed to inhibit the aggregation of the tau protein, a hallmark of Alzheimer's disease. google.com Additionally, its structure is a component of synthetic peptide amides developed as kappa opioid receptor agonists, which are being investigated for their neuroprotective effects. google.com

| Research Area | Application / Mechanism | Potential Indication |

|---|---|---|

| GABA Analogue | Studied as a cyclic analogue of the neurotransmitter GABA. nih.govresearchgate.net | Basic Neuroscience Research |

| Tau Aggregation Inhibition | Used as a building block in synthetic peptides to prevent tau protein aggregation. google.com | Neurodegenerative Diseases (e.g., Alzheimer's) |

| Neuroprotection | Component of kappa opioid receptor agonists. google.com | Conditions involving neuronal cell death. google.com |

Other Potential Research Applications

Beyond the previously mentioned fields, the 4-piperidineacetic acid structure serves as a versatile scaffold in drug discovery for other therapeutic areas, particularly cardiovascular disease.

A notable example is the development of Lapaquistat (TAK-475), a complex molecule containing a 4-piperidineacetic acid core. ontosight.ai Lapaquistat was investigated as a squalene (B77637) synthase inhibitor, targeting a key enzyme in the cholesterol biosynthesis pathway, with the goal of lowering cholesterol levels. ontosight.ai Although its clinical development was halted, it demonstrates the utility of the 4-piperidineacetic acid scaffold in designing enzyme inhibitors. ontosight.ai The role of its derivatives as sEH inhibitors also has cardiovascular implications, as the stabilization of EETs can lead to vasodilation and other cardioprotective effects. nih.gov

| Application Area | Example Compound | Mechanism of Action | Therapeutic Goal |

|---|---|---|---|

| Cardiovascular Disease | Lapaquistat (TAK-475) | Squalene synthase inhibitor. ontosight.ai | Cholesterol reduction. ontosight.ai |

| Cardiovascular Disease | 2-(Piperidin-4-yl)acetamide derivatives | Soluble epoxide hydrolase (sEH) inhibitor. nih.gov | Vasodilation, cardioprotection. nih.gov |

Toxicological Research and Safety Assessment

Genotoxicity and Mutagenicity Assessments

No data is available regarding the genotoxic or mutagenic potential of 4-Piperidineacetic acid hydrochloride. fishersci.ie Standard assays to determine if a substance can cause genetic mutations or chromosomal damage have not been reported for this compound.

Developmental and Reproductive Toxicity Studies

Information on the potential developmental and reproductive toxicity of this compound is not available. fishersci.ieindofinechemical.com There are no studies to indicate whether the compound could have adverse effects on fertility, embryonic development, or offspring.

Mechanisms of Toxicity

Due to the absence of dedicated toxicological studies, the mechanisms of toxicity for this compound have not been elucidated.

Safety Pharmacology and Risk Assessment in Preclinical Development

There is no available information on the safety pharmacology of this compound. Studies to assess its potential effects on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems, have not been published. Consequently, a formal risk assessment in the context of preclinical development is not possible.

Future Directions and Emerging Research Areas

Development of Advanced Derivatives for Specific Research Applications

The core structure of 4-piperidineacetic acid serves as a versatile template for the synthesis of advanced derivatives with tailored functionalities for specific research applications. By strategically modifying the piperidine (B6355638) ring and the acetic acid side chain, researchers can fine-tune the pharmacological properties of these molecules to achieve enhanced potency, selectivity, and novel mechanisms of action.

One promising avenue is the development of derivatives as potent and selective inhibitors of gamma-aminobutyric acid (GABA) uptake. researchgate.net The synthesis of various analogues, including those based on piperidine-3-carboxylic acid, has demonstrated the potential to create powerful tools for studying the GABAergic system, which is implicated in a range of neurological disorders. researchgate.net

Furthermore, the 4-piperidineacetic acid scaffold is being explored for applications beyond neuroscience. For instance, radiolabeled derivatives are being synthesized for use in Positron Emission Tomography (PET) imaging. One study focused on developing PET radioligands containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety to image NR2B NMDA receptors, although challenges with in vivo stability were noted. nih.gov

The table below summarizes examples of advanced derivatives and their specific research applications.

| Derivative Class | Specific Modification | Research Application | Key Findings |

| GABA Uptake Inhibitors | Modifications to the piperidine-3-carboxylic acid backbone | Studying GABAergic neurotransmission in epilepsy and other neurological disorders. | Certain derivatives show promising anticonvulsant activity. researchgate.net |

| PET Imaging Agents | Incorporation of 18F on a benzylpiperidine moiety | Non-invasive imaging of specific receptor subtypes in the brain (e.g., NR2B NMDA receptors). | While demonstrating the feasibility of radiolabeling, in vivo defluorination presented a challenge for the specific derivatives studied. nih.gov |

| O-GlcNAcase (OGA) Inhibitors | Addition of a 4-(arylethynyl)piperidine moiety | Investigating potential treatments for Alzheimer's disease by modulating tau protein post-translational modifications. | A lead compound showed significant enzymatic inhibition and reduced tau phosphorylation in a cellular model of Alzheimer's disease. nih.gov |

Integration of Omics Technologies in Mechanistic Studies

To gain a more comprehensive understanding of the mechanisms of action of 4-piperidineacetic acid hydrochloride and its derivatives, the integration of "omics" technologies is a critical future direction. These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the molecular changes induced by these compounds.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can reveal the genes and signaling pathways that are modulated by a given compound. For example, a transcriptome analysis could identify novel targets or off-target effects of a 4-piperidineacetic acid derivative designed as a GABA uptake inhibitor.

Proteomics: Quantitative proteomic profiling allows for the large-scale measurement of protein expression and post-translational modifications. This can provide insights into how a compound alters cellular function at the protein level. For instance, proteomics could be used to identify changes in the expression of synaptic proteins in response to treatment with a 4-piperidineacetic acid analog in a neuronal cell model.

Metabolomics: This technology focuses on the global analysis of small-molecule metabolites in a biological system. Metabolomics can reveal how a compound perturbs metabolic pathways, which can be particularly insightful for understanding both therapeutic effects and potential toxicities.

While specific omics studies on this compound are not yet widely published, the application of these technologies to other small molecules demonstrates their immense potential for elucidating complex biological mechanisms.

Application in Complex Biological Systems and Disease Models

The therapeutic potential of derivatives of the 4-piperidineacetic acid scaffold is being actively investigated in a variety of complex biological systems and preclinical disease models, particularly for neurodegenerative disorders.

In the context of Parkinson's disease , piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has shown neuroprotective effects in mouse models. Studies have demonstrated that piperine can attenuate motor coordination deficits and protect dopaminergic neurons through its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govnobleresearch.org These findings suggest that novel derivatives of 4-piperidineacetic acid could be designed to target similar pathways with enhanced efficacy and specificity.

For Alzheimer's disease , research has focused on developing 4-piperidineacetic acid derivatives as inhibitors of enzymes implicated in the disease pathology. For example, novel 4-(arylethynyl)piperidine derivatives have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme involved in the post-translational modification of the tau protein. nih.gov In a mouse model of Alzheimer's, one such inhibitor was shown to improve cognitive function. nih.gov Furthermore, other piperidine derivatives have been synthesized and evaluated as multi-factorial agents for Alzheimer's, targeting acetylcholinesterase, amyloid-beta aggregation, and monoamine oxidase-B. mdpi.com A piperine-derived compound also showed promise in a rat model of scopolamine-induced amnesia, a model used to study cognitive impairment. nih.gov

The use of advanced in vitro models, such as tumor spheroids and organoids , is another emerging area. These three-dimensional cell culture systems more accurately mimic the complex microenvironment of tissues and tumors compared to traditional two-dimensional cell cultures. nih.govnih.govexplorationpub.com Utilizing these models for screening and mechanistic studies of 4-piperidineacetic acid derivatives could provide more predictive data on their efficacy and toxicity in a human-like context.

Exploration of Prodrug Strategies for Enhanced Research Utility

Prodrug strategies represent a valuable approach to overcoming pharmacokinetic challenges and enhancing the research utility of 4-piperidineacetic acid derivatives. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical reactions. This approach can be used to improve properties such as solubility, permeability, and site-specific delivery.

For compounds targeting the central nervous system, such as GABA uptake inhibitors, crossing the blood-brain barrier is a significant hurdle. Prodrugs can be designed to be more lipophilic, facilitating their passage into the brain, where they are then converted to the active, more polar drug. This strategy is particularly relevant for derivatives of 4-piperidineacetic acid, which often possess a polar carboxylic acid group.

One area of exploration is the development of prodrugs for GABAergic agents for applications in oncology. Research has focused on designing and synthesizing prodrugs of GABA and GABA receptor-targeting agents that are selectively activated within the tumor microenvironment. napier.ac.uk For example, oligopeptide conjugate prodrugs have been created to be cleaved by tumor-specific proteases like MMP-9 or legumain. napier.ac.uk Another approach involves cyclic prodrugs of GABA-B receptor agonists that are activated by the acidic environment of solid tumors. napier.ac.uk

These examples highlight the potential of prodrug strategies to not only improve the delivery of 4-piperidineacetic acid-based compounds for research purposes but also to open up new therapeutic possibilities.

Advancements in Computational Drug Discovery and Design

Computational methods are playing an increasingly important role in accelerating the discovery and optimization of novel derivatives of 4-piperidineacetic acid. These in silico techniques allow for the rational design of molecules with improved properties and provide insights into their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govpensoft.netdocumentsdelivered.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives helped to understand how the position and physicochemical properties of aromatic substituents affect their dopaminergic activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode of 4-piperidineacetic acid derivatives at their target site and in designing new molecules with improved binding affinity. For instance, docking studies have been used to elucidate the interactions of piperidine derivatives with the active sites of enzymes relevant to Alzheimer's disease. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net By simulating the movement of atoms, MD can reveal important information about the stability of the ligand-target complex and the conformational changes that occur upon binding. This information can be invaluable for refining the design of novel inhibitors. MD simulations have been employed to study the stability of piperidine derivatives within the active site of their target proteins. nih.gov

The table below summarizes the application of these computational methods in the context of 4-piperidineacetic acid derivatives.

| Computational Method | Application | Example |

| QSAR | Predicting the biological activity of new derivatives based on their chemical structure. | Modeling the dopaminergic effects of mono-substituted 4-phenylpiperidines. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to their biological targets. | Elucidating the interaction of 4-bromophenyl 4-piperidinol derivatives with acetylcholinesterase. mdpi.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the ligand-target complex over time. | Validating the stability of a designed 4-aminopiperidine (B84694) derivative at the active site of the DPP4 enzyme. nih.gov |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Piperidineacetic acid hydrochloride, and how do they influence experimental design?

- Answer : The compound (CAS 73415-84-6) has a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol. Its solid form and hygroscopic nature (yellow crystalline appearance) necessitate storage at ambient temperatures in airtight containers to prevent degradation . The presence of reactive groups (carboxylic acid and piperidine) enables functionalization for conjugation or derivatization in drug synthesis. For solubility optimization, polar solvents like water or ethanol are recommended, but stability tests under varying pH and temperature conditions should precede large-scale experiments .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

- Answer : A validated synthesis route involves coupling 4-piperidineacetic acid with hydrochloric acid under controlled conditions. For example, in a study using propiolic acid and this compound (PAH), Steglich esterification was employed with 1-hydroxy-7-azabenzotriazole (HOAt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents . Key pitfalls include incomplete protonation due to insufficient HCl stoichiometry and side reactions from residual moisture. Dry nitrogen atmospheres and anhydrous solvents are critical .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–254 nm is standard for purity assessment (>95% as per commercial batches) . Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly the piperidine ring (δ ~2.5–3.5 ppm) and carboxylic acid protons (δ ~12 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification (m/z 179.64) . For surface analysis in material science applications, X-ray photoelectron spectroscopy (XPS) detects nitrogen and chlorine content .

Advanced Research Questions

Q. How can researchers resolve batch-to-batch variability in this compound purity for sensitive bioassays?

- Answer : Variability often arises from residual solvents, salt content, or unreacted intermediates. Implement orthogonal validation methods:

- Peptide content analysis : Quantify active compound via amino acid analysis or UV spectrophotometry.

- Ion chromatography : Measure chloride counterion levels to assess stoichiometric consistency.

- Thermogravimetric analysis (TGA) : Detect moisture or solvent residues.

Custom purification (e.g., recrystallization in ethanol/water) may reduce impurities below 1% .

Q. What strategies ensure the stability of this compound in long-term drug delivery systems?

- Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal degradation pathways. The compound’s carboxylic acid group is prone to hydrolysis at high pH (>8), while the piperidine ring oxidizes under light exposure. Encapsulation in pH-responsive polymers (e.g., Eudragit®) or lyophilization with cryoprotectants (trehalose) enhances shelf life. Real-time monitoring via HPLC tracks degradation products like piperidine or acetic acid derivatives .

Q. How does this compound function in photosensitive drug delivery systems?

- Answer : Its amine group facilitates conjugation with singlet oxygen-labile linkers for light-triggered drug release. In one study, PAH was coupled to a porphyrin-based photosensitizer via carbodiimide chemistry. Upon irradiation (λ = 650 nm), the linker cleaves, releasing the active payload. Validation via ¹H-NMR confirmed successful coupling (δ 3.79 ppm for propiolic acid protons) .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

- Answer : Discrepancies often stem from divergent assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

- Dose-response curves : Test across ≥5 concentrations (e.g., 1 nM–100 µM).

- Control experiments : Include parent compound (PAH) to isolate derivative-specific effects.

- Meta-analysis : Compare results across studies using tools like PRISMA guidelines. For example, conflicting cytotoxicity data for Mannich base derivatives may arise from differential uptake kinetics, resolvable via flow cytometry .

Methodological Notes

- Safety : Always use PPE (gloves, goggles) due to hazards (H315-H319-H335: skin/eye/respiratory irritation) .

- Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration details.

- Ethical Compliance : Adhere to institutional guidelines for waste disposal of hydrochloride salts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。